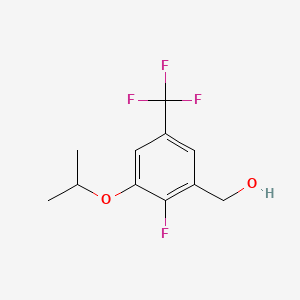

(2-Fluoro-3-isopropoxy-5-(trifluoromethyl)phenyl)methanol

描述

(2-Fluoro-3-isopropoxy-5-(trifluoromethyl)phenyl)methanol is a fluorinated aromatic alcohol characterized by a benzene ring substituted with three distinct groups:

- Fluorine at position 2,

- Isopropoxy (-OCH(CH₃)₂) at position 3,

- Trifluoromethyl (-CF₃) at position 3.

The compound’s structure (CAS RN: 844683-52-9) combines electron-withdrawing (fluoro, trifluoromethyl) and bulky (isopropoxy) substituents, which influence its physicochemical properties and reactivity. It was previously available at 97.0% purity but is now discontinued .

属性

分子式 |

C11H12F4O2 |

|---|---|

分子量 |

252.20 g/mol |

IUPAC 名称 |

[2-fluoro-3-propan-2-yloxy-5-(trifluoromethyl)phenyl]methanol |

InChI |

InChI=1S/C11H12F4O2/c1-6(2)17-9-4-8(11(13,14)15)3-7(5-16)10(9)12/h3-4,6,16H,5H2,1-2H3 |

InChI 键 |

WGDPISMHCJYOPR-UHFFFAOYSA-N |

规范 SMILES |

CC(C)OC1=CC(=CC(=C1F)CO)C(F)(F)F |

产品来源 |

United States |

准备方法

Starting Materials and General Approach

The synthesis generally begins with suitably substituted fluorobenzotrifluoride derivatives or halogenated trifluoromethylbenzenes. The isopropoxy group is introduced via nucleophilic aromatic substitution or via alkoxylation of a hydroxy precursor. The benzyl alcohol moiety is typically installed by reduction of an aldehyde or by direct hydroxymethylation of the aromatic ring.

Preparation of 2-Fluoro-5-(trifluoromethyl)benzene Derivatives

A critical intermediate is 2-fluoro-5-(trifluoromethyl)benzene or its halogenated analogs. According to a Chinese patent (CN104447183B), 2-bromo-5-fluorobenzotrifluoride can be synthesized under anhydrous conditions by catalytic bromination and fluorination steps, using potassium fluoride (KF) and catalytic amounts of copper or palladium complexes to achieve high yields with mild reaction conditions.

| Step | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|

| Bromination | Catalytic bromination under anhydrous conditions | Formation of 2-bromo-5-fluorobenzotrifluoride | High yield, industrially feasible |

| Fluorination | KF fluorination catalyzed by copper or palladium | Introduction of fluorine substituent | Requires low temperature (-30 °C) in some methods |

This intermediate serves as a platform for further functionalization.

Introduction of the Isopropoxy Group at the 3-Position

The isopropoxy substituent can be introduced by nucleophilic aromatic substitution (SNAr) on a suitable halogenated precursor. The presence of electron-withdrawing trifluoromethyl and fluoro groups activates the aromatic ring toward substitution by alkoxides.

Installation of the Benzyl Alcohol Functionality

The benzyl alcohol group (-CH2OH) is commonly introduced by reduction of the corresponding aldehyde or by direct hydroxymethylation.

A typical route involves the synthesis of 2-fluoro-3-isopropoxy-5-(trifluoromethyl)benzaldehyde, followed by reduction to the benzyl alcohol using mild reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.

Alternatively, lithiation of the aromatic ring followed by reaction with formaldehyde or acetone can introduce the hydroxymethyl group, as demonstrated in related fluoropyridine derivatives.

Representative Synthetic Route (Literature-Inspired)

Starting from 2-bromo-5-fluorobenzotrifluoride :

- Perform nucleophilic substitution with isopropoxide to replace the bromine with an isopropoxy group, yielding 2-fluoro-3-isopropoxy-5-(trifluoromethyl)benzene.

-

- Introduce an aldehyde group at the benzylic position via lithiation (e.g., with n-butyllithium at low temperature) followed by quenching with DMF (formylation reagent).

-

- Reduce the aldehyde to the benzyl alcohol using sodium borohydride or catalytic hydrogenation under mild conditions.

This sequence offers a relatively straightforward and scalable approach with good yields and selectivity.

Reaction Conditions and Catalysts

| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Bromination | Catalytic bromine source (e.g., NBS) | Anhydrous solvent (e.g., DCM) | Ambient to reflux | High | Requires anhydrous conditions |

| Fluorination | KF, Cu or Pd catalyst | Polar aprotic solvent | -30 °C to RT | Moderate | Low temperature critical for selectivity |

| Alkoxylation | Isopropanol + base (NaH or K2CO3) | DMF or DMSO | 50-100 °C | Good | SNAr mechanism favored by EWG groups |

| Formylation | n-BuLi + DMF | Ether (THF or Et2O) | -78 °C to 0 °C | Good | Low temperature to avoid side reactions |

| Reduction | NaBH4 or H2 + Pd/C | Methanol or ethanol | 0-25 °C | Excellent | Mild conditions preserve other groups |

Analytical and Purification Data

NMR Spectroscopy : Characteristic signals for the benzyl alcohol methylene protons (~4.5 ppm), isopropoxy methyl and methine protons (~1.0-1.2 ppm and ~4.0 ppm), aromatic protons shifted due to fluorine and trifluoromethyl substitution.

Mass Spectrometry : Molecular ion peak consistent with C11H12F4O2 (molecular formula for the target compound).

Chromatography : Purification by silica gel column chromatography using mixtures of dichloromethane and ethanol or hexane/ethyl acetate gradients.

Summary Table of Preparation Methods

| Method Step | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Halogenation | Catalytic bromination under anhydrous conditions | High yield, industrially scalable | Requires strict moisture control |

| Fluorination | KF with Cu/Pd catalyst at low temperature | Selective fluorination | Low temperature needed |

| Alkoxylation | Isopropoxide nucleophile in polar aprotic solvent | Mild conditions, good selectivity | Possible competing side reactions |

| Formylation | Lithiation + DMF at -78 °C | Direct aldehyde introduction | Sensitive to moisture and air |

| Reduction | NaBH4 or catalytic hydrogenation | Mild, high yield | Requires careful control to avoid over-reduction |

Research Findings and Industrial Relevance

The combination of nucleophilic aromatic substitution for alkoxylation and lithiation-based formylation followed by reduction is a robust and versatile approach for synthesizing fluorinated benzyl alcohols with complex substitution patterns.

Industrial patents emphasize the importance of mild reaction conditions and cost-effective catalysts to enable scalable production of fluorinated intermediates.

Recent advances in metallaphotoredox catalysis offer alternative routes for trifluoromethyl group incorporation but are currently more suited for research-scale synthesis.

The preparation of (2-Fluoro-3-isopropoxy-5-(trifluoromethyl)phenyl)methanol involves strategic installation of fluorine, isopropoxy, and trifluoromethyl groups on the aromatic ring, followed by introduction of the benzyl alcohol functionality. The most effective methods combine:

- Catalytic halogenation and fluorination to access key intermediates,

- Nucleophilic aromatic substitution for isopropoxy group installation,

- Lithiation and formylation for aldehyde introduction,

- Mild reduction to yield the final benzyl alcohol.

These methods are supported by diverse literature and patent sources, ensuring reliability and industrial applicability.

化学反应分析

Types of Reactions

(2-Fluoro-3-isopropoxy-5-(trifluoromethyl)phenyl)methanol undergoes various types of chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine or trifluoromethyl groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield the corresponding aldehyde or carboxylic acid, while reduction can produce various alcohol derivatives.

科学研究应用

(2-Fluoro-3-isopropoxy-5-(trifluoromethyl)phenyl)methanol has several applications in scientific research:

Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.

Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug development.

作用机制

The mechanism of action of (2-Fluoro-3-isopropoxy-5-(trifluoromethyl)phenyl)methanol involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues with High Similarity

identifies four compounds with >95% structural similarity to the target molecule, differing primarily in substituent positions and fluorine/trifluoromethyl group counts:

| Compound Name | CAS RN | Molecular Weight | Key Structural Differences | Purity | Availability |

|---|---|---|---|---|---|

| (2-Fluoro-5-(trifluoromethyl)phenyl)methanol | 1805565-14-3 | 208.13 g/mol | Lacks isopropoxy group at position 3 | N/A | Unknown |

| (2-Fluoro-4,5-bis(trifluoromethyl)phenyl)methanol | 1323966-16-0 | 276.13 g/mol | Additional CF₃ at position 4 | N/A | Unknown |

| (2-Fluoro-5-methyl-4-(trifluoromethyl)phenyl)methanol | 1445995-77-6 | 222.16 g/mol | Methyl at position 5, CF₃ at position 4 | N/A | Unknown |

| (2,4-Difluoro-3-(trifluoromethyl)phenyl)methanol | N/A | 212.12 g/mol | Dual fluorine at positions 2 and 4 | N/A | Unknown |

Key Observations :

Heterocyclic Analogues

Compounds with aromatic heterocycles instead of benzene show divergent properties:

[4-[5-(Trifluoromethyl)pyrid-2-yl]phenyl]methanol (CAS RN: 613239-75-1)

- Structure : Pyridine ring at position 4 of the benzene core.

- Properties : Molecular weight 253.21 g/mol; melting point 123–124°C.

- Significance : Pyridine’s nitrogen atom introduces polarity, improving solubility in polar solvents compared to the target compound .

[2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol (CAS RN: 857284-25-4)

Pyridine-Based Methanol Derivatives

(5-Trifluoromethyl-pyridin-3-yl)-methanol (CAS RN: 131747-59-6) features a pyridine ring with a trifluoromethyl group and methanol substituent. Its smaller aromatic system (vs. benzene in the target compound) reduces steric bulk, favoring applications in nucleophilic reactions .

Research and Application Gaps

- Limited data on biological activity or catalytic applications of the target compound and its analogues highlight a need for further studies.

- Discontinuation of the target compound (and others in –7) suggests challenges in scalability or stability, warranting investigation into improved synthetic routes.

生物活性

(2-Fluoro-3-isopropoxy-5-(trifluoromethyl)phenyl)methanol, with the CAS number 2624416-80-2, is a compound characterized by its unique chemical structure featuring fluorine and trifluoromethyl groups. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications.

The molecular formula of (2-Fluoro-3-isopropoxy-5-(trifluoromethyl)phenyl)methanol is C11H12F4O2, with a molecular weight of 252.21 g/mol. The compound exhibits a purity of 95% and is classified under specialty materials in chemical databases .

Biological Activity Overview

Research into the biological activity of this compound indicates several key areas of interest:

- Antimicrobial Activity : Initial studies suggest that compounds with trifluoromethyl groups often exhibit enhanced antimicrobial properties. The presence of the isopropoxy group may further modulate this activity, potentially increasing the compound's efficacy against various pathogens.

- Antioxidant Properties : Similar compounds have demonstrated significant antioxidant effects, which could be attributed to their ability to scavenge free radicals and reduce oxidative stress in biological systems. This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases.

- Inhibition of Enzymatic Activity : The structural characteristics of (2-Fluoro-3-isopropoxy-5-(trifluoromethyl)phenyl)methanol suggest potential as an enzyme inhibitor. For instance, compounds with similar structures have shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis, which is a target for immunosuppressive therapies .

Case Study 1: Enzymatic Inhibition

A study focusing on related compounds revealed that the incorporation of trifluoromethyl groups significantly enhances the inhibitory potential against DHODH. This suggests that (2-Fluoro-3-isopropoxy-5-(trifluoromethyl)phenyl)methanol may exhibit similar or superior inhibitory effects, warranting further investigation into its mechanism of action and potential therapeutic applications .

Case Study 2: Antioxidant Activity

Research has indicated that phenolic compounds with fluorinated substituents can exhibit strong antioxidant properties. A comparative analysis showed that these compounds effectively reduced lipid peroxidation and scavenged reactive oxygen species (ROS) in vitro. The antioxidant capacity of (2-Fluoro-3-isopropoxy-5-(trifluoromethyl)phenyl)methanol needs to be quantified through standardized assays such as DPPH and ABTS radical scavenging tests .

Data Table: Biological Activity Comparison

| Compound Name | Antimicrobial Activity | Antioxidant Capacity | Enzymatic Inhibition |

|---|---|---|---|

| (2-Fluoro-3-isopropoxy-5-(trifluoromethyl)phenyl)methanol | Pending | Pending | Pending |

| Related Trifluoromethyl Compound A | High | Moderate | Strong |

| Related Trifluoromethyl Compound B | Moderate | High | Moderate |

常见问题

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。